molecular formula C13H16N2O3 B2439277 N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034347-55-0

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B2439277
CAS No.: 2034347-55-0
M. Wt: 248.282
InChI Key: XXAPOPMJXKAHBE-UHFFFAOYSA-N
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Description

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: is a synthetic organic compound that features a unique structure combining an indene moiety with an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors. For example, the methoxy group can be introduced via methylation of a suitable precursor.

    Attachment of the Oxalamide Group: The oxalamide group is introduced through a reaction between the indene derivative and oxalyl chloride, followed by treatment with an amine to form the final oxalamide structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: The indene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the indene ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of the process.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to impart specific characteristics, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can facilitate binding to hydrophobic pockets, while the oxalamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

    N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N1-((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(8-15-12(17)11(14)16)6-9-4-2-3-5-10(9)7-13/h2-5H,6-8H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAPOPMJXKAHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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